BUTYROSPERMUM PARKII (SHEA BUTTER)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Shea butter, scientifically known as Butyrospermum Parkii, is a fat extracted from the nut of the African shea tree (Vitellaria paradoxa). It is ivory in color when raw and commonly dyed yellow with borututu root or palm oil . It is widely used in cosmetics as a moisturizer, salve, or lotion . Shea butter is also edible and is used in food preparation in some African countries . It is occasionally mixed with other oils as a substitute for cocoa butter .

Synthesis Analysis

Shea butter is extracted from the seeds of the shea tree, B. parkii, with various organic solvents. Petroleum ether (40°-60°C), n-hexane, chloroform, and benzene extracted 32%-38% of fat and 8-9 mg% of vitamin E . These solvents, particularly petroleum ether and n-hexane, can be used for the production of shea butter that is free from any oxidized fat and coloring impurities .Molecular Structure Analysis

Shea butter is composed of five principal fatty acids: palmitic, stearic, oleic, linoleic, and arachidic . About 85 to 90% of the fatty acid composition is stearic and oleic acids . The relative proportion of these two fatty acids affects shea butter consistency . The stearic acid gives it a solid consistency, while the oleic acid influences how soft or hard the shea butter is, depending on ambient temperature .Physical And Chemical Properties Analysis

Shea butter is mainly composed of triglycerides—esters of glycerol and fatty acids, showing an approximately equal mix of solid and liquid triglyceride fractions based on oleic and stearic acids . Shea butter also contains especially high levels of non-glyceride components summarized by the collective term unsaponifiables or unsaponifiable matter .Mécanisme D'action

Shea butter is a potent moisturizer that works to soften and soothe the skin. Since shea butter melts at body temperature, it is able to coat the skin and form a protective film. This film helps to prevent evaporation of the skin’s natural moisture and increases skin hydration by trapping water in the upper layers of the skin .

Orientations Futures

Shea butter is highly appreciated in the cosmetics industry for its sensory and skin care properties. Its high unsaponifiable lipid content makes it a valuable source of bioactive triterpene esters, offering a naturally derived and functional ingredient for cosmetic formulations . It is expected to continue to be a key ingredient in many cosmetic products due to its moisturizing, anti-aging, and antioxidant properties .

Propriétés

Numéro CAS |

194043-92-0 |

|---|---|

Nom du produit |

BUTYROSPERMUM PARKII (SHEA BUTTER) |

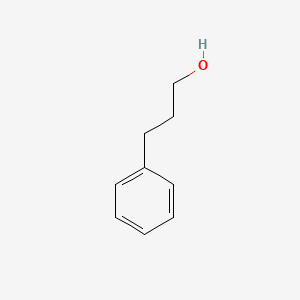

Formule moléculaire |

C16H20NO4 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.